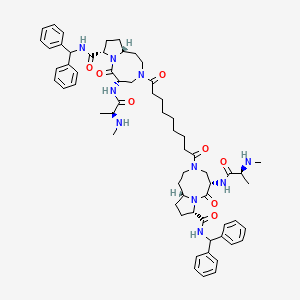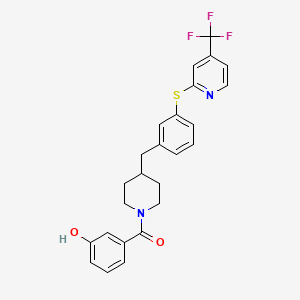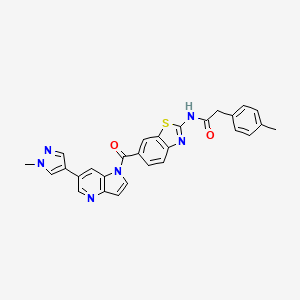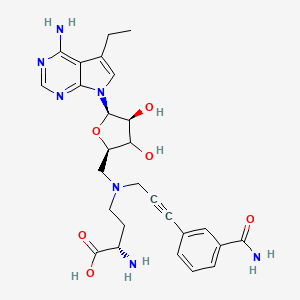
Apoptosis inducer 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis inducer 16: is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis inducer 16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound.
化学反应分析
Types of Reactions: Apoptosis inducer 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or amines.
科学研究应用
Apoptosis inducer 16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in cell biology research to investigate the processes of apoptosis and cell signaling.
Medicine: Explored as a potential therapeutic agent for cancer treatment, where inducing apoptosis in cancer cells can help in reducing tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways.
作用机制
The mechanism by which Apoptosis inducer 16 exerts its effects involves the activation of specific molecular targets and pathways. It primarily targets the caspase family of proteases, which play a central role in the execution of apoptosis. The compound binds to and activates these proteases, leading to the cleavage of key cellular substrates and the initiation of the apoptotic cascade. This process ultimately results in cell death, characterized by DNA fragmentation, membrane blebbing, and cell shrinkage.
相似化合物的比较
Apoptosis inducer 16 can be compared with other apoptosis-inducing compounds, such as:
Actinomycin D: An antineoplastic antibiotic that induces apoptosis by inhibiting RNA synthesis.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An antitumor antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Uniqueness: What sets this compound apart from these compounds is its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to induce apoptosis through specific molecular pathways makes it a valuable asset in the study of cell death and the development of new cancer treatments. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new strategies for combating diseases characterized by dysregulated apoptosis.
属性
分子式 |
C63H82N10O8 |
|---|---|
分子量 |
1107.4 g/mol |
IUPAC 名称 |
(5S,8S,10aR)-3-[9-[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-9-oxononanoyl]-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1 |
InChI 键 |
LKJRPYVUXSQHBU-ZDFOMFSOSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CC[C@H]6CC[C@H](N6C(=O)[C@H](C5)NC(=O)[C@H](C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
规范 SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)






cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)


![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)

